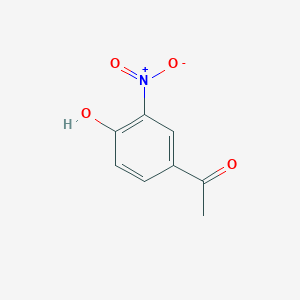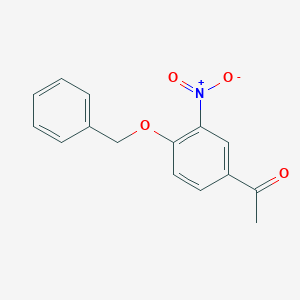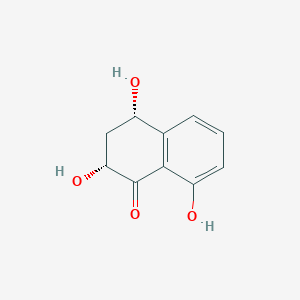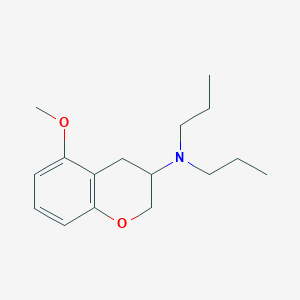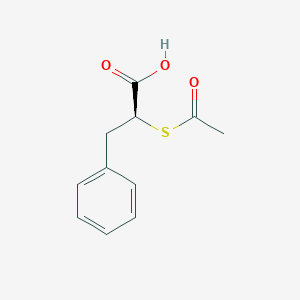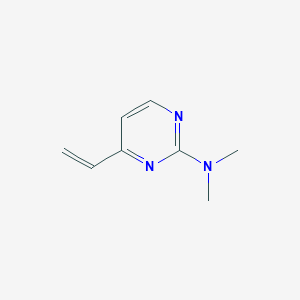
2-Dimethylamino-4-vinylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Dimethylamino-4-vinylpyrimidine (DMVP) is a chemical compound with the molecular formula C9H12N4. DMVP is a pyrimidine derivative that has been extensively studied for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
2-Dimethylamino-4-vinylpyrimidine has been widely used in scientific research due to its unique properties. One of the primary applications of 2-Dimethylamino-4-vinylpyrimidine is as a fluorescent probe for the detection of nucleic acids. 2-Dimethylamino-4-vinylpyrimidine has been shown to selectively bind to DNA and RNA, producing a strong fluorescence signal that can be used for diagnostic purposes. 2-Dimethylamino-4-vinylpyrimidine has also been used as a photosensitizer for the treatment of cancer. In addition, 2-Dimethylamino-4-vinylpyrimidine has been investigated for its potential as a catalyst in organic synthesis reactions.
Mecanismo De Acción
The mechanism of action of 2-Dimethylamino-4-vinylpyrimidine is not fully understood, but it is believed to involve the interaction of the pyrimidine ring with nucleic acids. 2-Dimethylamino-4-vinylpyrimidine has been shown to selectively bind to DNA and RNA, producing a strong fluorescence signal. In addition, 2-Dimethylamino-4-vinylpyrimidine has been shown to induce apoptosis in cancer cells, suggesting that it may interfere with DNA replication or repair.
Efectos Bioquímicos Y Fisiológicos
2-Dimethylamino-4-vinylpyrimidine has been shown to have a low toxicity profile and is generally well-tolerated in laboratory animals. However, some studies have reported mild cytotoxic effects at high concentrations. 2-Dimethylamino-4-vinylpyrimidine has been shown to induce apoptosis in cancer cells, suggesting that it may have potential as a chemotherapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of 2-Dimethylamino-4-vinylpyrimidine is its high selectivity for nucleic acids, making it a useful tool for the detection of DNA and RNA. 2-Dimethylamino-4-vinylpyrimidine is also relatively easy to synthesize and has a low toxicity profile. However, 2-Dimethylamino-4-vinylpyrimidine is not suitable for use in vivo due to its limited bioavailability and potential cytotoxic effects at high concentrations.
Direcciones Futuras
There are several future directions for research on 2-Dimethylamino-4-vinylpyrimidine. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the investigation of 2-Dimethylamino-4-vinylpyrimidine as a potential chemotherapeutic agent for the treatment of cancer. Additionally, 2-Dimethylamino-4-vinylpyrimidine could be further explored as a catalyst for organic synthesis reactions. Finally, the development of new fluorescent probes based on 2-Dimethylamino-4-vinylpyrimidine could have important applications in the diagnosis and treatment of diseases.
Métodos De Síntesis
2-Dimethylamino-4-vinylpyrimidine can be synthesized using a variety of methods, including the reaction of 2,4-dichloropyrimidine with dimethylformamide dimethyl acetal and vinyl magnesium bromide. Another synthesis method involves the reaction of 2,4-dichloropyrimidine with dimethylamine and vinyl magnesium bromide. Both methods have been reported to yield 2-Dimethylamino-4-vinylpyrimidine with high purity and yield.
Propiedades
Número CAS |
100383-40-2 |
|---|---|
Nombre del producto |
2-Dimethylamino-4-vinylpyrimidine |
Fórmula molecular |
C8H11N3 |
Peso molecular |
149.19 g/mol |
Nombre IUPAC |
4-ethenyl-N,N-dimethylpyrimidin-2-amine |
InChI |
InChI=1S/C8H11N3/c1-4-7-5-6-9-8(10-7)11(2)3/h4-6H,1H2,2-3H3 |
Clave InChI |
DCLHFRPXKKDOCW-UHFFFAOYSA-N |
SMILES |
CN(C)C1=NC=CC(=N1)C=C |
SMILES canónico |
CN(C)C1=NC=CC(=N1)C=C |
Sinónimos |
Pyrimidine, 2-dimethylamino-4-vinyl- (6CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




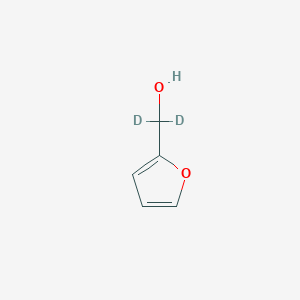
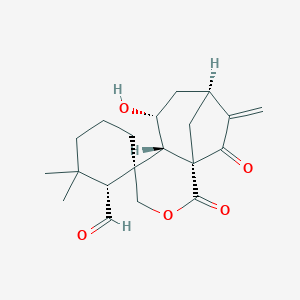
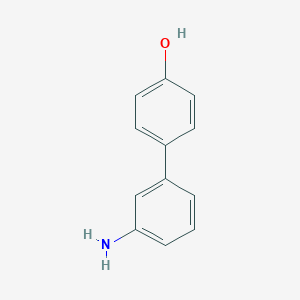
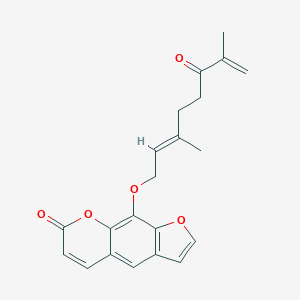
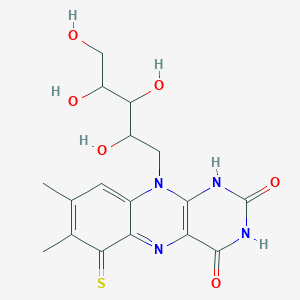
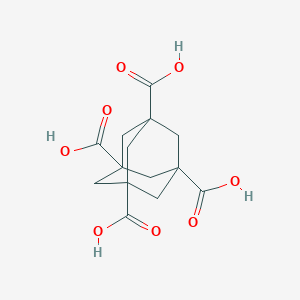
![N-(2-Aminoethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B18143.png)
